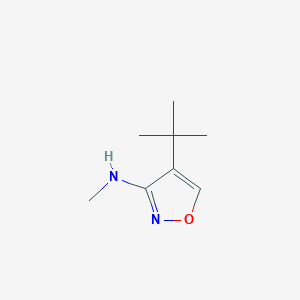
(4-tert-Butylisoxazol-3-yl)-methylamine
Descripción general
Descripción
(4-tert-Butylisoxazol-3-yl)-methylamine, also known as TMI or TBOMA, is a nitrogen-containing heterocyclic compound that belongs to the class of isoxazole derivatives12. It contains an isoxazole ring and a tertiary amine group2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications2.
Synthesis Analysis
TMI was first synthesized by Japanese researchers in the early 2000s1. The exact synthesis process is not detailed in the available sources, but it’s likely to involve complex organic chemistry techniques given the structure of the molecule.
Molecular Structure Analysis
The molecular structure of TMI includes an isoxazole ring, which is a five-membered ring with two nonadjacent oxygen atoms, and a tertiary amine group2. The exact structure analysis is not available in the retrieved sources.
Chemical Reactions Analysis
The specific chemical reactions involving TMI are not detailed in the available sources. However, as a nitrogen-containing heterocyclic compound, it’s likely to participate in various organic reactions.Aplicaciones Científicas De Investigación
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
A study by Iminov et al. (2015) demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, which are important in various chemical syntheses (Iminov et al., 2015).
Enantioselective Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, utilizing tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate. This research contributes to the understanding of neuroexcitants and their potential applications in neuroscience (Pajouhesh et al., 2000).
Synthesis of Nucleophilic Bases
Balaban et al. (2004) explored the synthesis of weak nucleophilic bases such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine. This study contributes to the broader field of organic synthesis and the development of compounds for various chemical reactions (Balaban et al., 2004).
Antitumor Activity of Novel Compounds
Maftei et al. (2016) investigated the design, structural characterization, and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, starting from compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This research has implications for the development of new antitumor agents (Maftei et al., 2016).
Safety And Hazards
Direcciones Futuras
Given its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease1, further research and development of TMI are likely. However, the specific future directions are not detailed in the available sources.
Relevant Papers
The request to analyze all relevant papers could not be fulfilled as the specific papers were not retrieved in the search results. However, the information provided is based on the available web sources12.
Propiedades
IUPAC Name |
4-tert-butyl-N-methyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)9-4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBRLUOIWAIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butylisoxazol-3-yl)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
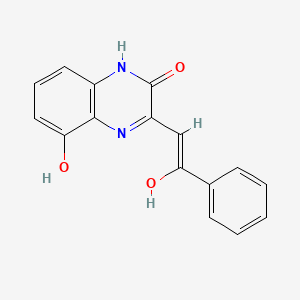
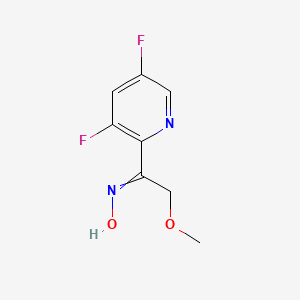
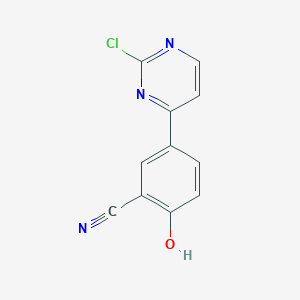
![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)
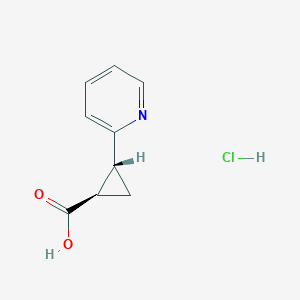
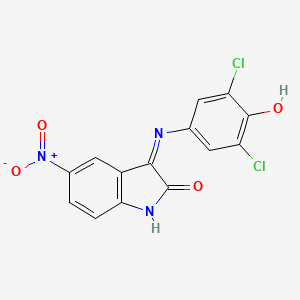
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)
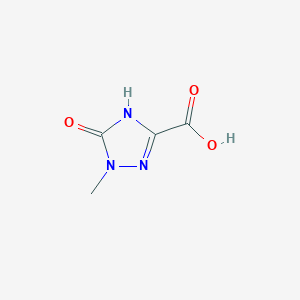
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)